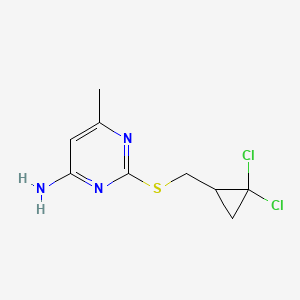
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine is a complex organic compound that features a dichlorocyclopropyl group attached to a pyrimidine ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 2,2-dichlorocyclopropylmethyl chloride with 6-methylpyrimidin-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The dichlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole
- 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
Uniqueness
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific combination of a dichlorocyclopropyl group and a pyrimidine ring.
Properties
Molecular Formula |
C9H11Cl2N3S |
|---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H11Cl2N3S/c1-5-2-7(12)14-8(13-5)15-4-6-3-9(6,10)11/h2,6H,3-4H2,1H3,(H2,12,13,14) |
InChI Key |
KSILWDLUQOSODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CC2(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)




